(3-Chlorophenyl){4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methanone
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Overview
Description
(3-CHLOROPHENYL){4-[4-(2-HYDROXYETHYL)PIPERAZINO]PIPERIDINO}METHANONE is a complex organic compound that features a chlorophenyl group, a hydroxyethyl piperazine moiety, and a piperidino methanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-CHLOROPHENYL){4-[4-(2-HYDROXYETHYL)PIPERAZINO]PIPERIDINO}METHANONE typically involves multiple steps, starting with the preparation of the chlorophenyl derivative. The hydroxyethyl piperazine is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the piperidino methanone structure under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-CHLOROPHENYL){4-[4-(2-HYDROXYETHYL)PIPERAZINO]PIPERIDINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction can produce secondary amines.
Scientific Research Applications
(3-CHLOROPHENYL){4-[4-(2-HYDROXYETHYL)PIPERAZINO]PIPERIDINO}METHANONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-CHLOROPHENYL){4-[4-(2-HYDROXYETHYL)PIPERAZINO]PIPERIDINO}METHANONE involves its interaction with specific molecular targets. The hydroxyethyl piperazine moiety may interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(3-CHLOROPHENYL)PIPERAZINE: Shares the chlorophenyl group but lacks the hydroxyethyl and piperidino methanone moieties.
(4-HYDROXYETHYL)PIPERAZINE: Contains the hydroxyethyl piperazine structure but lacks the chlorophenyl and piperidino methanone groups.
PIPERIDINO METHANONE: Features the piperidino methanone structure but lacks the chlorophenyl and hydroxyethyl piperazine moieties.
Uniqueness
(3-CHLOROPHENYL){4-[4-(2-HYDROXYETHYL)PIPERAZINO]PIPERIDINO}METHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H26ClN3O2 |
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Molecular Weight |
351.9 g/mol |
IUPAC Name |
(3-chlorophenyl)-[4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H26ClN3O2/c19-16-3-1-2-15(14-16)18(24)22-6-4-17(5-7-22)21-10-8-20(9-11-21)12-13-23/h1-3,14,17,23H,4-13H2 |
InChI Key |
DTHFCGQJBNUTEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CCO)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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